N-(3,5-dimethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
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Overview
Description
The compound “N-(3,5-dimethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide” is a complex organic molecule. It contains a 3,5-dimethylphenyl group, which is a phenyl group (a ring of six carbon atoms) with two methyl groups (CH3) attached at the 3rd and 5th positions. It also contains an isochromene group, which is a fused ring system consisting of a benzene ring and a dihydrofuran ring. The “1-oxo” indicates the presence of a carbonyl group (C=O) at the 1st position of the isochromene ring, and the “3-carboxamide” indicates the presence of a carboxamide group (CONH2) at the 3rd position .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or modifying the structure of the molecule. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carbonyl group, the carboxamide group, and the aromatic ring would all contribute to the overall structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties would be determined by the structure of the compound and the functional groups it contains .Scientific Research Applications
Potential Application in Material Science
Research into similar chemical structures, such as those involving formamidine pesticides and imidazole dicarboxylate-based lanthanide(III)-organic frameworks, indicates potential applications in material science, specifically in the development of novel materials with unique properties. Formamidine pesticides, for example, have shown crystal structures stabilized by C—H⋯N hydrogen bonds, as well as weak intermolecular C—H⋯π and π–π interactions, indicating potential for designing materials with specific interaction capabilities (Sangjin Lee et al., 2013). Meanwhile, imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been explored for their luminescence sensing capabilities, suggesting potential applications in sensing and detection technologies (B. Shi et al., 2015).
Potential in Drug Synthesis and Antitumor Agents
Compounds with similar structural components have been investigated for their potential in drug synthesis and as antitumor agents. For instance, the synthesis of novel antitumor agents, such as 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid (3-dimethylamino)propyl)amide, highlights the relevance of similar structures in medicinal chemistry (Somnath Mondal et al., 2003). This suggests that N-(3,5-dimethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide could potentially be investigated for similar pharmacological properties.
Potential in Polymer Science
The structural features of the compound also suggest potential applications in polymer science. Similar compounds have been involved in the synthesis and characterization of new aromatic polyamides and polyimides, indicating that the compound might be useful in the development of new materials with enhanced thermal stability, solubility, or specific mechanical properties (K. Choi & J. Jung, 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-11-7-12(2)9-14(8-11)19-17(20)16-10-13-5-3-4-6-15(13)18(21)22-16/h3-9,16H,10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEZSPSRWGCNFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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